molecular formula C17H14FN3O4 B2902397 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide CAS No. 896295-04-8

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide

Cat. No.: B2902397
CAS No.: 896295-04-8
M. Wt: 343.314
InChI Key: WYULRGUGWFXVMH-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a synthetic benzamide derivative designed for advanced chemical and pharmacological research. The compound features a 5-oxopyrrolidin core, a common scaffold in medicinal chemistry, which is substituted at the 1-position with a 4-fluorophenyl group and at the 3-position with a 2-nitrobenzamide moiety . This specific molecular architecture, incorporating electron-withdrawing groups like the nitro and fluoro substituents, contributes to a unique electronic and steric profile that is valuable for probing structure-activity relationships . This compound is primarily intended for use as a key intermediate or building block in organic synthesis and drug discovery projects. Its structural features make it a candidate for exploring interactions with various biological targets, including enzymes and G protein-coupled receptors (GPCRs) . Researchers can utilize it to develop novel chemical entities or to study the metabolic pathways of pyrrolidinone-containing compounds . The presence of the amide bond and nitro group also makes it amenable to further chemical modifications, such as reduction to an amine, facilitating the creation of a diverse library of analogs for screening purposes . Applications: This chemical is for research applications only, including (but not limited to) use as a reference standard, a synthetic intermediate in organic chemistry, and a pharmacophore in early-stage drug discovery and biochemical screening. Safety Note: For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c18-11-5-7-13(8-6-11)20-10-12(9-16(20)22)19-17(23)14-3-1-2-4-15(14)21(24)25/h1-8,12H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYULRGUGWFXVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with a suitable pyrrolidinone derivative, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated derivatives and amine-substituted compounds, which can be further utilized in different chemical syntheses .

Scientific Research Applications

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The following compounds share structural motifs with the target molecule but differ in substituents or heterocyclic cores:

Table 1: Structural Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide (Target) Pyrrolidin-5-one 4-fluorophenyl (N1), 2-nitrobenzamide (C3) C₁₇H₁₄FN₃O₃ 335.3 Strong electron-withdrawing nitro group; fluorophenyl enhances stability
1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidin-5-one 4-fluorophenyl (N1), 4-methylpyridinyl carboxamide (C3) C₁₈H₁₇FN₃O₂ 346.3 Pyridine ring introduces basicity; methyl group may enhance lipophilicity
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide Pyrrolidin-5-one 3-methoxyphenyl (N1), 2-nitrobenzamide (C3) C₁₈H₁₇N₃O₅ 355.3 Methoxy group (electron-donating) alters electronic profile vs. fluorine
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide Pyrrolidin-5-one 4-fluorobenzyl (N1), 2-methylbenzamide (C3) C₂₁H₂₂FN₃O₂ 367.4 Benzyl group increases lipophilicity; methyl reduces steric hindrance
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide (from ) Pyrimidine-2,4-dione 2-fluorobenzamide (C6) C₁₁H₇FN₂O₃ 234.2 Pyrimidine core may enhance hydrogen bonding; diketo groups increase polarity
Key Observations :
  • Electron Effects : The target’s 4-fluorophenyl and nitro groups create a highly electron-deficient aromatic system, contrasting with the electron-rich 3-methoxyphenyl analog .
  • Lipophilicity : The benzyl group in N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide increases logP, likely improving membrane permeability but reducing aqueous solubility .

Physicochemical and Crystallographic Properties

Table 2: Physical Properties
Compound Name Melting Point (°C) Solubility Crystallographic Features (if available)
Target Compound Not reported Likely low in H₂O No data, but pyrrolidinone cores often form hydrogen-bonded networks
Chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) 120–150 Moderate in DMSO Dihedral angles between aromatic rings: 7.14°–56.26°
Ferroelectric S-F and R-F compounds () >200 Insoluble in H₂O Radical-containing structures with martensitic phase transitions
Key Observations :
  • Crystal Packing : Chalcone analogs with fluorophenyl groups exhibit variable dihedral angles (7°–56°), influencing crystallinity and material properties .
  • Thermal Stability : Ferroelectric fluorophenyl derivatives () have high melting points (>200°C), attributed to strong dipolar interactions and radical stability .

Biological Activity

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H13F4N3O4
  • Molecular Weight : 393.31 g/mol
  • Structure : The compound features a pyrrolidine ring, a nitro group, and a fluorinated phenyl moiety, which may enhance its pharmacological properties.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It could modulate neurotransmitter receptors, influencing neuropharmacological effects.
  • Anti-inflammatory Activity : Preliminary studies suggest it may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

A review of existing literature indicates that compounds similar to this compound have demonstrated various biological activities:

Compound Name Structural Features Biological Activity
4-FluorobenzamideContains fluorobenzeneAnticancer properties
5-OxopyrrolidinePyrrolidine ringNeuroprotective effects
Benzodiazepine DerivativesBenzodiazole scaffoldAnxiolytic effects

The unique combination of these structural elements in this compound may enhance its selectivity and efficacy against specific biological targets compared to other compounds.

Case Studies

  • Anticancer Activity : A study investigating the effects of similar compounds on cancer cell lines demonstrated significant cytotoxicity, suggesting that this compound could be a lead compound for cancer therapy.
  • Neuropharmacological Effects : Research on related pyrrolidine derivatives indicated potential neuroprotective effects in animal models of neurodegenerative diseases, warranting further exploration of this compound's efficacy in similar contexts.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the therapeutic potential of this compound:

  • Absorption and Distribution : Studies are needed to determine the bioavailability and distribution in various tissues.
  • Metabolism : Investigating metabolic pathways will clarify how the compound is processed in vivo.
  • Excretion : Identifying excretion routes will help assess potential accumulation and toxicity.

Q & A

Q. How can researchers reconcile conflicting solubility data reported in different solvents?

  • Answer : Solubility discrepancies (e.g., DMSO vs. aqueous buffers) arise from aggregation or ionization. Use dynamic light scattering (DLS) to detect aggregates. Adjust pH (e.g., phosphate buffer at pH 7.4) to mimic physiological conditions .

Q. Why might in vivo efficacy fail to correlate with in vitro activity?

  • Answer : Poor bioavailability due to low permeability (PAMPA assay <1×10⁻⁶ cm/s) or first-pass metabolism. Pharmacokinetic studies (plasma AUC, T₁/₂) in rodents identify absorption bottlenecks. Prodrug derivatization (e.g., esterification) may improve oral bioavailability .

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